molecular formula C12H17IO2 B8679951 6-(4-Iodophenoxy)hexan-1-ol

6-(4-Iodophenoxy)hexan-1-ol

Cat. No. B8679951
M. Wt: 320.17 g/mol
InChI Key: QGOGTSAMBILBDV-UHFFFAOYSA-N
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Patent
US08461354B2

Procedure details

A solution of NaOH (0.327 g, 8.18 mmol) and 4-iodophenol (1.5 g, 6.82 mmol) in 7.5 ml of DMF and 3.5 ml of THF was stirred at room temperature for 15 minutes. Then bromohexanol (1.482 g, 8.18 mmol) was added and the reaction mixture was warmed at 60° C. When the reaction is over, water was added (15 ml) and the mixture was extracted with ethyl acetate. The organic phase was dried over anhydrous sodium sulphate and after filtration the solvent was removed at reduced pressure. The product was isolated by silica gel column chromatography using a mixture of ethyl acetate:dichloromethane 3:7 as eluant. A white solid was obtained (1.509 g, yield 69%).
Name
Quantity
0.327 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
bromohexanol
Quantity
1.482 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Br[CH:12]([OH:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].O>CN(C=O)C.C1COCC1.C(OCC)(=O)C.ClCCl>[I:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][OH:18])=[CH:6][CH:5]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
0.327 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
bromohexanol
Quantity
1.482 g
Type
reactant
Smiles
BrC(CCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (15 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
after filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was isolated by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (1.509 g, yield 69%)

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(OCCCCCCO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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